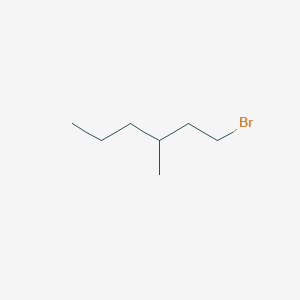

1-Bromo-3-methylhexane

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

75854-66-9 |

|---|---|

分子式 |

C7H15Br |

分子量 |

179.10 g/mol |

IUPAC名 |

1-bromo-3-methylhexane |

InChI |

InChI=1S/C7H15Br/c1-3-4-7(2)5-6-8/h7H,3-6H2,1-2H3 |

InChIキー |

VTHCZPQORQUSGN-UHFFFAOYSA-N |

正規SMILES |

CCCC(C)CCBr |

製品の起源 |

United States |

Stereoselective and Enantioselective Synthesis Methodologies

Chiral Pool Approaches

The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources, such as amino acids, sugars, and terpenes. These natural products can serve as starting materials for the synthesis of other chiral molecules, transferring their inherent chirality to the target compound.

Derivation from Naturally Occurring Chiral Precursors (e.g., Citronellol Derivatives)

A common strategy in chiral pool synthesis involves the utilization of abundant natural products like citronellol. For instance, (R)-citronellol, a naturally occurring terpene, can be envisioned as a precursor for the synthesis of (S)-3-methyl-1-hexanol through a series of well-established chemical transformations, including ozonolysis and reduction. The resulting chiral alcohol, (S)-3-methyl-1-hexanol, can then be converted to the desired (R)-1-bromo-3-methylhexane, as the subsequent halogenation step typically proceeds with an inversion of stereochemistry. This approach leverages the pre-existing stereocenter in the natural product to establish the desired stereochemistry in the final product.

Stereospecific Halogenation of Chiral Alcohols (e.g., Phosphorus Tribromide-Mediated Reactions)

The conversion of a chiral alcohol to a chiral alkyl halide is a fundamental transformation in organic synthesis. When starting with an enantiomerically pure alcohol, the stereochemical outcome of the halogenation reaction is of paramount importance. The reaction of primary and secondary alcohols with phosphorus tribromide (PBr₃) is a classic method for preparing alkyl bromides. rsc.org This reaction typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. rsc.org

The mechanism involves the initial activation of the alcohol's hydroxyl group by phosphorus tribromide to form a good leaving group. Subsequently, a bromide ion, acting as a nucleophile, attacks the carbon atom bearing the activated hydroxyl group from the side opposite to the leaving group. This "backside attack" results in an inversion of the configuration at the stereocenter. rsc.org

Therefore, if one starts with enantiomerically pure (S)-3-methylhexan-1-ol, the reaction with PBr₃ is expected to yield (R)-1-bromo-3-methylhexane with a high degree of stereospecificity. The reliability of this inversion of stereochemistry makes this a powerful tool for controlling the absolute configuration of the resulting alkyl halide. rsc.org

Asymmetric Catalysis for Enantiopure Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product from a prochiral substrate. This approach is highly efficient and is a cornerstone of modern asymmetric synthesis.

Transition Metal-Catalyzed Asymmetric Transformations

Transition metal complexes featuring chiral ligands are widely used to catalyze a variety of enantioselective transformations. nih.gov While specific examples for the direct asymmetric synthesis of 1-bromo-3-methylhexane are not extensively documented in the literature, analogous reactions provide a clear proof of principle. For instance, the enantioselective bromination of 4-methylhex-1-ene, an isomer of 3-methyl-1-hexene (B165624), has been achieved using a chiral palladium catalyst. A study reported the use of a palladium complex with the chiral ligand (R)-BINAP in toluene (B28343) at low temperatures, which resulted in the formation of (4S)-1-bromo-4-methylhexane in 76% yield and with a high enantiomeric excess (ee) of 92%. The proposed mechanism involves the oxidative addition of HBr to the palladium center, followed by insertion of the alkene and subsequent reductive elimination to afford the chiral alkyl bromide. This methodology highlights the potential of transition metal catalysis for the enantioselective synthesis of chiral bromoalkanes from prochiral alkenes.

Table 1: Example of Transition Metal-Catalyzed Asymmetric Bromination This table is illustrative and shows data for an isomer of the target compound.

Organocatalytic Approaches

Organocatalysis utilizes small, chiral organic molecules to catalyze enantioselective reactions. This field has grown rapidly as an alternative to metal-based catalysts. While specific organocatalytic methods for the synthesis of this compound are not well-documented, the principles of organocatalysis could be applied. For example, chiral Brønsted acids or bases could potentially be used to catalyze the enantioselective addition of HBr to 3-methyl-1-hexene. The chiral catalyst would create a chiral environment around the substrate, leading to the preferential formation of one enantiomer of the product.

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the versatility of chemical reactions. Enzymes, as natural catalysts, can exhibit exquisite enantioselectivity, regioselectivity, and stereoselectivity under mild reaction conditions.

A potential chemoenzymatic route to enantiomerically pure this compound could involve the kinetic resolution of a racemic mixture of 3-methylhexan-1-ol using a lipase (B570770) enzyme. In a kinetic resolution, one enantiomer of the racemic alcohol would be selectively acylated by the enzyme, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unacylated alcohols can then be separated. The enantiomerically enriched 3-methylhexan-1-ol can then be converted to the corresponding this compound via a stereospecific halogenation reaction, as described previously. Lipases are commonly employed for such resolutions due to their broad substrate scope and high enantioselectivity. nih.gov

Table 2: Potential Chemoenzymatic Approach

Regioselective and Stereochemical Control in De Novo Synthesis

The de novo synthesis of specific enantiomers of this compound requires meticulous control over both the placement of the bromine atom (regioselectivity) and the three-dimensional arrangement of the atoms at the chiral center (stereochemistry). Effective strategies typically involve a multi-step approach, beginning with the establishment of the chiral center in a precursor molecule, followed by the regioselective introduction of the bromo group.

A robust and exemplary pathway for the enantioselective synthesis of this compound initiates with the asymmetric synthesis of a chiral alcohol precursor, namely (R)- or (S)-3-methyl-1-hexanol. This is followed by the stereospecific conversion of the primary alcohol functionality to a bromide.

Enantioselective Synthesis of the Chiral Alcohol Precursor

A highly efficient method for generating the chiral intermediate (S)-3-methyl-1-hexanol is through the asymmetric carboalumination of an alkene. Research has demonstrated that the reaction of 3-buten-1-ol (B139374) with tripropylaluminum (B86217) in the presence of a chiral zirconocene (B1252598) catalyst, dichlorobis(1-neomenthylindenyl)zirconium, can produce (S)-3-methyl-1-hexanol in high yield and with excellent enantioselectivity. nih.govpnas.org This reaction is powerful because it constructs the chiral center and extends the carbon chain simultaneously.

The reaction proceeds by the addition of an ethyl group and an aluminum atom across the double bond of the starting alkene. The chiral catalyst directs the addition to occur in a way that favors the formation of one enantiomer over the other. Subsequent protonolysis of the carbon-aluminum bond yields the desired chiral alcohol. nih.gov

Alternative strategies for accessing the chiral alcohol include the asymmetric hydroboration of 3-methyl-1-hexene using a chiral borane (B79455) reagent or the catalytic asymmetric addition of a Grignard reagent to an aldehyde. acs.orgmmu.ac.ukscielo.org.bo For instance, the addition of a propyl Grignard reagent to butanal in the presence of a chiral ligand can yield a chiral secondary alcohol, which would then require further synthetic steps to be converted to the primary alcohol needed for the final step. acs.orgmmu.ac.uk

Table 1: Asymmetric Carboalumination for the Synthesis of (S)-3-methyl-1-hexanol

| Starting Material | Reagent | Chiral Catalyst | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 3-buten-1-ol | Tripropylaluminum (nPr₃Al) | Dichlorobis(1-neomenthylindenyl)zirconium | (S)-3-methyl-1-hexanol | 92% | 90% | nih.govpnas.org |

Regioselective and Stereospecific Bromination

With the enantiomerically enriched 3-methyl-1-hexanol (B83377) in hand, the final step is the regioselective conversion of the primary hydroxyl group to a bromide. This transformation must proceed without affecting the stereochemistry of the chiral center at the C3 position. The use of phosphorus tribromide (PBr₃) is a classic and effective method for this conversion. masterorganicchemistry.comorganicchemistrytutor.com

The reaction of a primary alcohol with PBr₃ proceeds through an Sₙ2 mechanism. masterorganicchemistry.commasterorganicchemistry.com The hydroxyl group attacks the phosphorus atom, displacing a bromide ion and forming a good leaving group (an O-PBr₂ species). The displaced bromide ion then acts as a nucleophile, attacking the primary carbon and displacing the oxygen-containing group. This reaction is highly regioselective, as the primary carbon is the most accessible for nucleophilic attack and the hydroxyl group is the only reactive site under these conditions. Crucially, since the reaction occurs at the C1 position, the stereochemical integrity of the chiral center at C3 is preserved. Therefore, starting with (S)-3-methyl-1-hexanol will yield (S)-1-bromo-3-methylhexane.

Table 2: Stereospecific Bromination of Chiral 3-methyl-1-hexanol

| Substrate | Reagent | Product | Mechanism | Stereochemical Outcome at C3 | Reference |

|---|---|---|---|---|---|

| (S)-3-methyl-1-hexanol | Phosphorus tribromide (PBr₃) | (S)-1-bromo-3-methylhexane | Sₙ2 | Retention of configuration | masterorganicchemistry.comorganicchemistrytutor.com |

This two-step de novo synthesis provides a clear and controllable route to enantiomerically enriched this compound, successfully addressing the challenges of both regioselectivity and stereocontrol.

Reaction Pathways and Mechanistic Investigations

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1-bromo-3-methylhexane predominantly proceed via an S(_N)2 mechanism due to its primary halide nature.

S(_N)2 Mechanisms and Stereochemical Outcomes at the Primary Halide Position

The reaction of this compound with a nucleophile occurs through a bimolecular nucleophilic substitution (S(_N)2) mechanism. ilmkidunya.com This is a single-step process where the nucleophile attacks the electrophilic carbon atom bearing the bromine atom from the backside, simultaneously displacing the bromide ion. ilmkidunya.comucsd.edu This backside attack is necessary because the leaving group sterically hinders a frontal approach. ucsd.edu

A key characteristic of the S(_N)2 reaction is the inversion of configuration at the electrophilic carbon center. ilmkidunya.com As the nucleophile forms a new bond, the tetrahedral geometry of the carbon atom inverts, much like an umbrella turning inside out in the wind. ucsd.edu The transition state of an S(_N)2 reaction features a trigonal bipyramidal geometry, with the incoming nucleophile and the departing leaving group positioned 180° apart, and the other three substituents lying in a plane. ucsd.edu

Retention of Configuration at the Remote Chiral Center (C3) during S(_N)2 at C1

While the S(_N)2 reaction at the primary carbon (C1) results in an inversion of configuration at that center, the chiral center at the C3 position remains unaffected. The stereochemical integrity of the C3 carbon is preserved throughout the reaction because it is not directly involved in the bond-breaking or bond-forming processes of the nucleophilic attack.

Elimination Reactions

In the presence of a strong base, this compound can undergo elimination reactions, competing with the S(_N)2 pathway.

E2 Mechanisms and Regioselectivity (Saytzeff vs. Hofmann Products)

The bimolecular elimination (E2) reaction is a concerted, one-step process where a base abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the leaving group, while the leaving group departs simultaneously, forming a double bond. matanginicollege.ac.inyoutube.com For the E2 reaction to occur, the β-hydrogen and the leaving group must be in an anti-periplanar conformation. matanginicollege.ac.in

The regioselectivity of the E2 elimination of this compound can lead to the formation of two possible alkene products: 3-methyl-1-hexene (B165624) (Hofmann product) and 3-methyl-2-hexene (B101136) (Saytzeff product). The distribution of these products is largely determined by the nature of the base used.

Saytzeff's Rule: This rule predicts that the more substituted (and therefore more stable) alkene will be the major product. byjus.com This is typically observed when a small, unhindered base, such as ethoxide or methoxide, is used. utdallas.edu The base can readily access the more sterically hindered internal β-hydrogen, leading to the thermodynamically favored product.

Hofmann's Rule: This rule states that the least substituted alkene will be the major product. libretexts.org This outcome is favored when a sterically bulky base, such as potassium tert-butoxide, is employed. tutorchase.commasterorganicchemistry.com The large size of the base makes it difficult to abstract the internal β-hydrogen, so it preferentially removes a proton from the less sterically hindered terminal methyl group. masterorganicchemistry.com

Table 2: Regioselectivity in the E2 Elimination of this compound

| Base | Major Product | Minor Product | Governing Rule |

| Small, Unhindered Base (e.g., Sodium Ethoxide) | 3-methyl-2-hexene | 3-methyl-1-hexene | Saytzeff |

| Bulky, Hindered Base (e.g., Potassium tert-Butoxide) | 3-methyl-1-hexene | 3-methyl-2-hexene | Hofmann |

The competition between Saytzeff and Hofmann elimination pathways highlights the delicate balance of steric and electronic factors that govern the reactivity of this compound.

Stereoselectivity in E2 Eliminations

The E2 (bimolecular elimination) reaction is a concerted, single-step process where a base removes a proton and the leaving group departs simultaneously. libretexts.orgmasterorganicchemistry.com For this to occur, the β-hydrogen and the leaving group (in this case, bromine) must be in an anti-periplanar conformation. masterorganicchemistry.compressbooks.pub This stereochemical requirement is crucial in determining the product distribution. pressbooks.pub

In the case of this compound, the base can abstract a proton from the C2 position. Due to the free rotation around the C-C single bonds in the acyclic structure, the molecule can readily adopt the necessary anti-periplanar arrangement for the E2 mechanism to proceed. The primary nature of the alkyl halide means that a strong, sterically hindered base is typically required to favor elimination over the competing SN2 substitution reaction. libretexts.orglumenlearning.com The use of a strong, non-bulky base would likely lead to a significant amount of SN2 product. libretexts.org

The regioselectivity of E2 reactions is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. libretexts.orglibretexts.org However, for this compound, there is only one possible elimination product since there is only one adjacent carbon with hydrogens (the C2 carbon). Therefore, the reaction will yield 3-methyl-1-hexene.

The stereocenter at C3 does not directly participate in the elimination reaction, as the double bond is formed between C1 and C2. However, the chirality of the starting material can influence the reaction environment, though it does not result in different stereoisomeric alkene products in this specific case.

Comparative Analysis of E1 Pathways (Limited Relevance for Primary Halides)

The E1 (unimolecular elimination) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. libretexts.orglibretexts.org This pathway is generally not significant for primary alkyl halides like this compound. libretexts.orglibretexts.org The primary carbocation that would need to form upon the departure of the bromide ion is highly unstable and its formation is energetically unfavorable. lumenlearning.comlibretexts.org

E1 reactions are more characteristic of tertiary and, to a lesser extent, secondary alkyl halides, where the resulting carbocation is stabilized by hyperconjugation. libretexts.org These reactions are favored by the use of a weak base and a good ionizing (polar protic) solvent, which helps to stabilize the carbocation intermediate. libretexts.org Even under such conditions, this compound would be more likely to undergo an SN2 reaction, albeit slowly, rather than an E1 reaction. libretexts.orgmsu.edu If an E1 reaction were to occur, it would likely involve a carbocation rearrangement to a more stable secondary or tertiary carbocation, leading to a mixture of products. However, the initial formation of the primary carbocation remains the significant barrier. lumenlearning.comlibretexts.org

| Feature | E2 Elimination | E1 Elimination |

| Substrate | Primary alkyl halide is possible, especially with a hindered base. libretexts.orglumenlearning.com | Not favored for primary alkyl halides due to unstable primary carbocation. libretexts.orglibretexts.org |

| Base | Requires a strong base. libretexts.org | Favored by a weak base. libretexts.org |

| Mechanism | Concerted, one-step reaction. libretexts.org | Two-step reaction via a carbocation intermediate. libretexts.org |

| Rate Law | Second-order kinetics (rate = k[substrate][base]). libretexts.org | First-order kinetics (rate = k[substrate]). libretexts.org |

| Stereochemistry | Requires anti-periplanar arrangement of H and leaving group. pressbooks.pub | No specific stereochemical requirement for the intermediate. libretexts.org |

| Major Product | 3-methyl-1-hexene | Not a significant pathway. |

Radical Reactions

Free radical halogenation involves the substitution of a hydrogen atom with a halogen via a radical chain mechanism, typically initiated by UV light or heat. wikipedia.orglibretexts.orgstudyorgo.com When 3-methylhexane (B165618) is subjected to bromination, the reaction shows a high degree of selectivity for the hydrogen at the tertiary carbon (C3). chegg.combrainly.com This is because the stability of the radical intermediate follows the order: tertiary > secondary > primary. The formation of the more stable tertiary radical is the determining factor for the major product. studyorgo.com

The mechanism proceeds through three main stages: initiation, propagation, and termination. wikipedia.orglibretexts.org

Initiation: The bromine molecule undergoes homolytic cleavage to form two bromine radicals. libretexts.orgstudyorgo.com

Propagation: A bromine radical abstracts a hydrogen atom from the 3-position of 3-methylhexane, forming a tertiary alkyl radical and hydrogen bromide. This radical then reacts with another bromine molecule to yield 3-bromo-3-methylhexane and a new bromine radical, which continues the chain. pressbooks.publibretexts.org

Termination: The reaction ceases when two radicals combine. wikipedia.org

A key stereochemical outcome of this reaction is the potential for racemization. The tertiary radical intermediate formed at the C3 position is trigonal planar and sp2 hybridized. brainly.compressbooks.publibretexts.org The incoming bromine atom can attack this planar intermediate from either face with equal probability. pressbooks.publibretexts.org Therefore, if the starting material were an optically active enantiomer of 3-methylhexane, the free radical bromination at the C3 position would lead to a racemic mixture of (R)- and (S)-3-bromo-3-methylhexane, resulting in an optically inactive product. brainly.comvaia.com

Organometallic Transformations

This compound can react with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form a Grignard reagent, 3-methylhexylmagnesium bromide. libretexts.orgwikipedia.orglibretexts.org The ether solvent is crucial as it stabilizes the organomagnesium compound. libretexts.org The reaction involves the insertion of the magnesium atom into the carbon-bromine bond, which inverts the polarity of the carbon atom from electrophilic to nucleophilic. libretexts.org

Grignard reagents are highly reactive and are powerful nucleophiles and strong bases. libretexts.orgmasterorganicchemistry.comquora.com Their utility in synthesis stems from their ability to form new carbon-carbon bonds by reacting with a variety of electrophiles. wikipedia.orgmasterorganicchemistry.com For instance, they react with:

Aldehydes and ketones to produce secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com

Esters, where they add twice to yield tertiary alcohols. masterorganicchemistry.com

Carbon dioxide to form carboxylic acids after protonation. masterorganicchemistry.com

Due to their basicity, Grignard reagents are incompatible with protic solvents or functional groups containing acidic hydrogens, such as alcohols, water, and carboxylic acids, as they will be protonated and rendered unreactive. libretexts.orglibretexts.org

| Reactant | Product after Workup | Product Class |

| Formaldehyde | 4-methyl-1-heptanol | Primary Alcohol |

| Aldehyde (e.g., acetaldehyde) | 5-methyl-2-octanol | Secondary Alcohol |

| Ketone (e.g., acetone) | 2,4-dimethyl-2-heptanol | Tertiary Alcohol |

| Carbon Dioxide | 4-methylheptanoic acid | Carboxylic Acid |

The carbon-bromine bond in this compound can participate in various transition-metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions are fundamental in organic synthesis.

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.orgresearchgate.net For example, 3-methylhexylmagnesium bromide could be coupled with an aryl or vinyl halide in the presence of a suitable catalyst to form a new C-C bond. organic-chemistry.org The Kumada coupling is particularly useful for synthesizing unsymmetrical biaryls and other coupled products. organic-chemistry.org

Suzuki Coupling: The Suzuki-Miyaura coupling is a versatile method that pairs an organoboron compound with an organohalide using a palladium catalyst and a base. organic-chemistry.orgnih.gov this compound can serve as the alkyl halide partner in such reactions. Recent advancements have enabled the successful coupling of unactivated primary and secondary alkyl halides. nih.govacs.org The reaction of this compound with an arylboronic acid, for instance, would yield an alkyl-substituted aromatic compound. organic-chemistry.org

These cross-coupling reactions have significantly expanded the toolkit for constructing complex organic molecules from simpler precursors.

Stereochemical Characterization and Analysis

Assignment of Absolute Configuration (R/S Nomenclature)

The absolute configuration of the stereoisomers of 1-bromo-3-methylhexane is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. vaia.comlibretexts.org This system provides an unambiguous method for designating the spatial arrangement of the four different substituents attached to the chiral carbon (C3). vaia.comlibretexts.org

The substituents attached to the chiral center of this compound are a bromine atom, a methyl group, a propyl group, and a hydrogen atom. According to the CIP rules, priority is assigned based on the atomic number of the atoms directly bonded to the chiral center. libretexts.orgweebly.com

Bromine (Br) receives the highest priority (1) due to its high atomic number.

The propyl group (-CH2CH2CH3) has the second-highest priority (2).

The methyl group (-CH3) is assigned the third priority (3).

Hydrogen (H) has the lowest atomic number and thus the lowest priority (4).

To assign the R/S designation, the molecule is oriented so that the lowest-priority group (hydrogen) points away from the viewer. vaia.com If the sequence of the remaining substituents from highest to lowest priority (1 to 2 to 3) proceeds in a clockwise direction, the configuration is designated as (R) (from the Latin rectus for right). If the sequence is counterclockwise, the configuration is (S) (from the Latin sinister for left). vaia.comlibretexts.org

Therefore, for this compound, the two enantiomers are designated as (R)-1-bromo-3-methylhexane and (S)-1-bromo-3-methylhexane.

Determination of Enantiomeric Purity (Enantiomeric Excess, ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, representing the degree to which one enantiomer is present in excess of the other. masterorganicchemistry.com It is calculated as the absolute difference in the mole fractions of the two enantiomers, expressed as a percentage. A racemic mixture, containing equal amounts of both enantiomers, has an enantiomeric excess of 0%. masterorganicchemistry.com

Several analytical techniques can be employed to determine the enantiomeric excess of this compound:

Chiral Chromatography: Techniques such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) are powerful methods for separating and quantifying enantiomers. These methods utilize a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification.

NMR Spectroscopy with Chiral Derivatizing or Solvating Agents: While NMR spectroscopy cannot directly distinguish between enantiomers, the use of a chiral derivatizing agent can convert the enantiomers into diastereomers, which have distinct NMR spectra. libretexts.org Alternatively, a chiral solvating agent can be used to form transient diastereomeric complexes, also resulting in separable signals in the NMR spectrum. libretexts.org

Polarimetry: This technique measures the optical rotation of a chiral substance. masterorganicchemistry.com The observed specific rotation of a mixture is directly proportional to its enantiomeric excess. umsl.edu However, this method requires knowledge of the specific rotation of the pure enantiomer and can be susceptible to inaccuracies due to impurities. masterorganicchemistry.com

Recent advancements in analytical chemistry have led to the development of high-throughput methods for determining enantiomeric excess, often utilizing fluorescence-based assays or sophisticated NMR techniques. researchgate.netacs.orgnih.gov

Investigations into Stereoisomeric Interconversions

The stereoisomers of this compound can potentially interconvert through processes that lead to racemization, the conversion of an optically active substance into a racemic mixture. This typically occurs through reactions that involve the formation of a planar intermediate at the chiral center.

For alkyl halides like this compound, racemization can occur via an SN1 (unimolecular nucleophilic substitution) reaction mechanism. libretexts.orgpressbooks.pub In the presence of a polar, non-nucleophilic solvent, the carbon-bromine bond can dissociate, forming a planar carbocation intermediate. vaia.comdoubtnut.com The subsequent attack by a nucleophile (such as a bromide ion) can occur with equal probability from either face of the planar carbocation, leading to the formation of both (R) and (S) enantiomers in equal amounts, resulting in a racemic mixture. libretexts.orgvaia.com

For instance, dissolving optically active (R)-3-bromo-3-methylhexane in a polar solvent like nitromethane (B149229) can lead to the loss of optical activity due to the formation of a planar carbocation and subsequent racemization. vaia.com Similarly, the hydrolysis of optically active 3-bromo-3-methylhexane proceeds via an SN1 mechanism to produce a racemic mixture of the corresponding alcohol. doubtnut.com

Chiroptical Properties

Chiroptical properties are the optical phenomena that arise from the interaction of chiral molecules with polarized light. For this compound, these properties are crucial for characterizing its enantiomers.

Specific Rotation ([α]): This is the most common chiroptical property, defined as the observed angle of optical rotation when plane-polarized light passes through a 1 g/mL solution in a 1-decimeter-long tube. umsl.edu The two enantiomers of a chiral compound will rotate plane-polarized light by equal amounts but in opposite directions. weebly.com For example, if the specific rotation of optically pure (S)-3-bromo-3-methylhexane is reported as a positive value (dextrorotatory), the specific rotation of optically pure (R)-3-bromo-3-methylhexane will be a negative value of the same magnitude (levorotatory). brainly.com One source reports the specific rotation of optically pure (S)-3-bromo-3-methylhexane as +13.52°. chegg.com

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD): These techniques measure the differential absorption and rotation of left and right circularly polarized light, respectively, as a function of wavelength. researchgate.net While powerful for stereochemical elucidation, these methods are often challenging for simple alkyl halides like this compound due to the lack of strong chromophores. researchgate.net

Spectroscopic Methods for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the structure of organic molecules like 1-bromo-3-methylhexane. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.

Proton (¹H) NMR spectroscopy of this compound is expected to show seven distinct signals, corresponding to the seven non-equivalent sets of protons in the molecule. The electron-withdrawing effect of the bromine atom will cause the protons on the adjacent carbon (C1) to be the most deshielded, appearing at the lowest field (highest chemical shift).

The predicted ¹H NMR spectral data are summarized in the table below. The chemical shifts are estimated based on typical values for similar alkyl halides. orgchemboulder.comchegg.com The splitting patterns are predicted using the n+1 rule, which relates the multiplicity of a signal to the number of adjacent non-equivalent protons. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-1 | 3.40 | Triplet | 2H |

| H-2 | 1.70 - 1.85 | Multiplet | 2H |

| H-3 | 1.55 - 1.70 | Multiplet | 1H |

| H-4 | 1.20 - 1.35 | Multiplet | 2H |

| H-5 | 1.10 - 1.25 | Multiplet | 2H |

| H-6 | 0.90 | Triplet | 3H |

| 3-CH₃ | 0.88 | Doublet | 3H |

The carbon-13 (¹³C) NMR spectrum of this compound is predicted to display seven unique signals, one for each carbon atom in the molecule. The carbon atom directly bonded to the bromine (C1) will be the most deshielded and will appear at the lowest field. The chemical shifts of the other carbon atoms are influenced by their position relative to the bromine atom and the methyl branch. docbrown.infodocbrown.info

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | 33 - 36 |

| C2 | 38 - 41 |

| C3 | 34 - 37 |

| C4 | 29 - 32 |

| C5 | 22 - 25 |

| C6 | 13 - 15 |

| 3-CH₃ | 19 - 22 |

Two-dimensional (2D) NMR techniques are instrumental in confirming the complex structure of this compound by revealing correlations between different nuclei. wikipedia.org

Correlation Spectroscopy (COSY) : A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. libretexts.org For this compound, cross-peaks would be expected between H-1 and H-2, H-2 and H-3, H-3 and H-4, H-3 and the 3-CH₃ protons, H-4 and H-5, and H-5 and H-6. This pattern of correlations would confirm the connectivity of the proton network.

Heteronuclear Single Quantum Coherence (HSQC) : An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. wikipedia.org This technique would definitively link the proton and carbon assignments. For example, the proton signal at ~3.40 ppm would show a cross-peak with the carbon signal at ~33-36 ppm, confirming their assignment as H-1 and C1, respectively.

The presence of a chiral center at the C3 position in this compound introduces stereochemical complexity. The two protons on C2 are diastereotopic, meaning they are in different chemical environments and are not interchangeable by symmetry. As a result, they are expected to have slightly different chemical shifts and will appear as a complex multiplet. Similarly, the protons on C1 and C4 may also exhibit diastereotopicity.

The coupling constants between these diastereotopic protons and the proton on the chiral center (H-3) can provide information about the preferred conformation of the molecule. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Analysis of these coupling constants can therefore offer insights into the three-dimensional structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum is expected to be dominated by absorptions characteristic of alkyl C-H bonds and the C-Br bond. orgchemboulder.com

Characteristic IR Absorptions for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (alkane) | 2850 - 3000 | Strong |

| C-H bending (CH₂ and CH₃) | 1375 - 1470 | Medium |

| C-Br stretching | 500 - 725 | Medium to Strong |

The region between 2850 and 3000 cm⁻¹ will show strong absorptions due to the stretching vibrations of the C-H bonds in the methyl and methylene (B1212753) groups. docbrown.info The C-H bending vibrations will appear in the 1375-1470 cm⁻¹ region. The presence of the bromine atom is indicated by a medium to strong absorption in the lower frequency "fingerprint" region, typically between 500 and 725 cm⁻¹, which is characteristic of the C-Br stretching vibration. orgchemboulder.com

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have nearly equal abundance (approximately 1:1 ratio). youtube.com This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of almost equal intensity.

The fragmentation of this compound upon electron ionization is expected to proceed through several common pathways for alkyl halides:

Loss of a bromine radical : Cleavage of the C-Br bond would result in a fragment ion corresponding to the 3-methylhexyl cation.

Alpha-cleavage : Cleavage of the C-C bond adjacent to the bromine atom is also a likely fragmentation pathway.

Cleavage at the branch point : Fragmentation at the C3 position can lead to the formation of stable secondary carbocations.

These fragmentation patterns provide further confirmation of the molecular structure.

Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight and deduce the structural formula of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the mass spectrum is characterized by the presence of two molecular ion peaks of nearly equal intensity, a hallmark of bromine-containing compounds. This is due to the natural abundance of the two stable isotopes of bromine, 79Br and 81Br, which are present in an approximate 1:1 ratio.

The molecular ion peaks for this compound would therefore appear at m/z values corresponding to [C7H1579Br]+ and [C7H1581Br]+. Given the atomic weights of carbon (≈12.011), hydrogen (≈1.008), and the two bromine isotopes, the nominal molecular weights are approximately 178 and 180 amu, respectively.

Upon electron impact ionization, the molecular ion of this compound undergoes fragmentation, yielding a series of characteristic ions. The fragmentation patterns of bromoalkanes are well-documented and provide valuable structural information. Common fragmentation pathways include the cleavage of the C-Br bond and the loss of alkyl radicals.

A prominent fragmentation pathway for this compound is the heterolytic cleavage of the carbon-bromine bond, which is the weakest bond in the molecule. This results in the formation of a heptyl carbocation and a bromine radical. The most significant fragmentation is the loss of the bromine atom, leading to a peak corresponding to the C7H15+ fragment at an m/z of 99.

Further fragmentation of the alkyl chain can occur. The loss of an ethyl radical (C2H5•) from the molecular ion would result in fragment ions containing bromine, which would also exhibit the characteristic isotopic pattern. For instance, the loss of an ethyl group from the propyl side of the molecule would lead to fragments at m/z 149 and 151. Cleavage at the bond between the second and third carbon atoms (alpha-beta to the bromine) can lead to the formation of a stable secondary carbocation.

Below is a table summarizing the predicted key fragments for this compound in a mass spectrum.

| m/z (mass-to-charge ratio) | Corresponding Ion/Fragment | Significance |

| 178/180 | [C7H15Br]+ | Molecular ion peaks (M+ and M+2), confirming the presence of one bromine atom. |

| 149/151 | [C5H10Br]+ | Loss of an ethyl radical (•C2H5). |

| 121/123 | [C3H6Br]+ | Loss of a butyl radical (•C4H9). |

| 99 | [C7H15]+ | Loss of a bromine radical (•Br), often a significant peak. |

| 57 | [C4H9]+ | A common fragment in alkanes, representing a butyl cation. |

| 43 | [C3H7]+ | Isopropyl or propyl cation, another common alkyl fragment. |

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements of the molecular ion and its fragments, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of an ion, distinguishing it from other ions that may have the same nominal mass.

For this compound, with a molecular formula of C7H15Br, HRMS can be used to confirm this composition. The theoretical exact masses for the two isotopic molecular ions are:

[C7H1579Br]+ : 178.0357 u

[C7H1581Br]+ : 180.0337 u

By comparing the experimentally measured exact masses with the calculated theoretical values, the elemental formula can be confidently established. This level of accuracy is crucial in distinguishing between isomers and compounds with different elemental compositions that might appear at the same nominal mass in a low-resolution mass spectrum. HRMS is also invaluable in analyzing complex mixtures, as it can resolve ions with very small mass differences.

| Isotopic Molecular Ion | Theoretical Exact Mass (u) |

| [C7H1579Br]+ | 178.0357 |

| [C7H1581Br]+ | 180.0337 |

Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion (ORD), Electronic Circular Dichroism (ECD))

This compound possesses a chiral center at the third carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-1-bromo-3-methylhexane and (S)-1-bromo-3-methylhexane. Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. A chiral compound will rotate the plane of polarized light, and the magnitude and direction of this rotation are dependent on the wavelength of the light. An ORD spectrum is a plot of this optical rotation versus wavelength. The spectrum typically shows a plain curve at wavelengths away from an absorption band. However, near an electronic absorption band of the chromophore, the curve exhibits a characteristic shape known as a Cotton effect, which can be either positive or negative. The sign of the Cotton effect is directly related to the stereochemistry of the molecule. For chiral alkyl halides, the weak n → σ* transition of the C-Br bond can give rise to a measurable Cotton effect.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. An ECD spectrum is a plot of the difference in absorption (ΔA = AL - AR) versus wavelength. A positive or negative peak in an ECD spectrum corresponds to a chromophore in a chiral environment. Similar to ORD, the sign and intensity of the ECD signals are highly sensitive to the stereochemical arrangement of the atoms in the molecule.

The application of ORD and ECD to this compound would involve measuring the spectra of a purified enantiomer. The resulting spectra, particularly the sign of the Cotton effect in the region of the C-Br chromophore's absorption, can be compared with theoretical calculations or with spectra of structurally related compounds of known absolute configuration to assign the (R) or (S) configuration to the enantiomer under investigation. The combination of experimental ORD and ECD data with computational methods, such as time-dependent density functional theory (TD-DFT), provides a powerful and reliable approach for the absolute stereochemical elucidation of chiral molecules like this compound. nist.govnist.gov

| Technique | Principle | Information Obtained for this compound |

| Optical Rotatory Dispersion (ORD) | Measures the change in optical rotation with wavelength. | Determination of the sign of the Cotton effect associated with the C-Br chromophore to help assign the absolute configuration (R/S). |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light. | Provides information on the stereochemical environment of the C-Br chromophore, aiding in the assignment of the absolute configuration. |

Computational Chemistry and Theoretical Modeling

Conformational Analysis and Energy Landscapes

The flexibility of the hexane (B92381) chain in 1-bromo-3-methylhexane allows it to adopt numerous spatial arrangements, or conformations, through rotation around its single carbon-carbon bonds. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers between them.

Computational techniques, particularly Density Functional Theory (DFT) and ab initio methods, are employed to systematically explore the potential energy surface of the molecule. acs.orgrsc.org By calculating the electronic energy for a wide range of geometries, a detailed energy landscape can be constructed. The most stable conformers correspond to the minima on this landscape. For a molecule like this compound, the key rotational angles are around the C2-C3 and C3-C4 bonds, as these dictate the relative positions of the bromine atom and the methyl group.

The stability of different conformers is primarily governed by steric hindrance and torsional strain. For instance, arrangements where the bulky bromine atom and the methyl group are far apart (anti-periplanar) are generally lower in energy than those where they are close together (syn-periplanar or gauche). study.combrainly.com The energy difference between these conformers and the energy barriers for their interconversion provide crucial information about the molecule's flexibility and its predominant shapes at a given temperature.

| Conformer | Dihedral Angle (Br-C1-C2-C3) | Dihedral Angle (C2-C3-C4-C5) | Relative Energy (kJ/mol) | Computational Method |

|---|---|---|---|---|

| Anti-Anti | ~180° | ~180° | 0.00 (most stable) | DFT/B3LYP/6-31G |

| Anti-Gauche | ~180° | ~60° | 3.8 | DFT/B3LYP/6-31G |

| Gauche-Anti | ~60° | ~180° | 4.2 | DFT/B3LYP/6-31G |

| Gauche-Gauche | ~60° | ~60° | 15.0 | DFT/B3LYP/6-31G |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, CD)

Theoretical models are highly effective in predicting spectroscopic parameters, which aids in the interpretation of experimental spectra and structural confirmation.

Nuclear Magnetic Resonance (NMR): Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. youtube.comlibretexts.orgnmrdb.org This is typically achieved by first performing a geometry optimization of the molecule's most stable conformer, followed by a calculation using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated magnetic shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). These predictions are invaluable for assigning peaks in an experimental spectrum to specific atoms in the molecule. nih.gov

Circular Dichroism (CD): Since this compound possesses a chiral center at the C3 position, its enantiomers, (S)-1-bromo-3-methylhexane and (R)-1-bromo-3-methylhexane, are optically active. Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. youtube.comyoutube.com Theoretical calculations can predict the CD spectrum by computing the rotational strengths for the molecule's electronic transitions. This allows for the determination of the absolute configuration of a given enantiomer by matching the predicted spectrum to the experimental one. yale.edunih.gov

| Spectroscopy Type | Parameter | Predicted Value | Corresponding Functional Group/Atom |

|---|---|---|---|

| ¹³C NMR | Chemical Shift (ppm) | ~35 ppm | C1 (CH₂Br) |

| ¹H NMR | Chemical Shift (ppm) | ~3.4 ppm | H on C1 (CH₂Br) |

| IR | Vibrational Frequency (cm⁻¹) | ~650 cm⁻¹ | C-Br Stretch |

| IR | Vibrational Frequency (cm⁻¹) | ~1250 cm⁻¹ | -CH₂Br Wag |

| CD | Major Cotton Effect (nm) | ~210 nm | n → σ* transition of C-Br |

Reaction Mechanism Simulations and Transition State Characterization

Computational chemistry provides a window into the dynamics of chemical reactions, allowing for the detailed study of reaction mechanisms. For this compound, a primary alkyl halide, common reactions include nucleophilic substitution (SN2) and elimination (E2). edubull.com

Simulations can map the entire potential energy surface for a reaction, from reactants to products. researchgate.net A critical part of this is the characterization of the transition state—the highest energy point along the reaction pathway. github.io For an SN2 reaction, computational models can precisely define the geometry of the pentacoordinated carbon atom in the transition state, where the nucleophile is forming a new bond as the bromide leaving group departs. libretexts.orglibretexts.orgmasterorganicchemistry.com

By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. rsc.org This value is directly related to the reaction rate. These simulations can also elucidate the stereochemical outcome, such as the Walden inversion characteristic of SN2 reactions. masterorganicchemistry.com

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Activation Energy (Ea) | Energy barrier for the reaction to occur. | 90 - 110 kJ/mol |

| Transition State Geometry | Arrangement of atoms at the peak of the energy barrier. | Trigonal bipyramidal carbon center |

| C-Br Bond Length (TS) | Bond length of the breaking C-Br bond in the transition state. | ~2.4 Å (elongated) |

| C-Nu Bond Length (TS) | Bond length of the forming C-Nucleophile bond in the transition state. | ~2.2 Å (partially formed) |

Quantum Chemical Calculations of Molecular Properties

Quantum chemical calculations are used to determine a variety of fundamental molecular properties of this compound that govern its physical behavior and chemical reactivity.

Electronic Properties: The distribution of electrons within the molecule determines its polarity and reactivity. The carbon-halogen bond in alkyl halides is polarized due to the higher electronegativity of the halogen. libretexts.orgallen.in Calculations can quantify this by determining the dipole moment of the molecule. Additionally, methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, confirming the electrophilic nature of the carbon atom attached to the bromine (C1) and the nucleophilic character of the bromine atom. organicmystery.com

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. For an alkyl halide, the LUMO is typically centered on the antibonding σ* orbital of the C-Br bond. Nucleophilic attack involves the donation of electrons from the nucleophile's HOMO into this LUMO, leading to the cleavage of the C-Br bond.

| Property | Description | Calculated Value |

|---|---|---|

| Dipole Moment | A measure of the molecule's overall polarity. | ~2.0 Debye |

| Partial Charge on C1 | The localized charge on the carbon atom bonded to bromine. | ~+0.15 e |

| Partial Charge on Br | The localized charge on the bromine atom. | ~-0.25 e |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~+0.5 eV |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.orgfiveable.melibretexts.org While this compound itself may not be a drug candidate, QSAR studies could be applied to a series of its derivatives to predict their potential biological effects, such as antimicrobial or anticancer activity. nih.govmdpi.com

The QSAR process involves several steps:

Data Set Generation: A series of derivatives of this compound would be synthesized, and their biological activity measured experimentally.

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment, atomic charges), or topological indices that describe the molecule's shape and connectivity. nih.govmdpi.com

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. rsc.org

Model Validation: The predictive power of the model is rigorously tested to ensure it is robust and not due to chance correlation.

A validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives of this compound, allowing researchers to prioritize the synthesis of the most promising compounds. nih.gov

| Descriptor Class | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity of the molecule. |

| Topological | Wiener Index | Molecular branching and size. |

| Electronic | Dipole Moment | Polarity and charge distribution. |

| Quantum Chemical | LUMO Energy | Susceptibility to nucleophilic attack. |

| Steric | Molar Refractivity | Molecular volume and polarizability. |

Advanced Applications in Synthetic Organic Chemistry

Role as a Chiral Building Block in Natural Product Synthesis (e.g., Semiochemicals)

Table 1: Representative Strategies for Methyl-Branched Pheromone Synthesis

| Strategy | Description | Potential Role of 1-Bromo-3-methylhexane |

|---|---|---|

| Grignard Coupling | Reaction of a Grignard reagent derived from a chiral alkyl halide with an electrophile (e.g., an epoxide or aldehyde). | The Grignard reagent of this compound could be used to introduce the chiral 3-methylhexyl group. |

| Cuprate (B13416276) Chemistry | Gilman or Normant cuprates, prepared from chiral alkyl halides, can undergo conjugate addition to α,β-unsaturated systems. | As a precursor to a chiral cuprate for stereoselective alkylation. |

The stereoselective synthesis of these natural products is paramount, as different stereoisomers can elicit different or even inhibitory biological responses. scispace.com The availability of enantiopure this compound would therefore be highly valuable for the unambiguous synthesis and biological evaluation of such semiochemicals.

Precursor for the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates

The utility of chiral alkyl halides like this compound extends beyond natural product synthesis into the realm of medicinal chemistry and the construction of complex molecular architectures. nih.govresearchgate.net These compounds can serve as versatile intermediates for the introduction of specific lipophilic side chains, which can be crucial for modulating the pharmacological properties of a drug candidate. core.ac.ukacs.org The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and this compound is a competent substrate for a variety of such transformations. illinois.edu

One notable example of its application is in the synthesis of substituted alkynoic acids. In one documented synthesis, this compound was used to alkylate the lithium salt of a protected propargyl alcohol. This reaction introduces the 3-methylhexyl group, forming a new carbon-carbon bond and leading to a more complex molecular structure. Such alkynoic acids can be valuable intermediates for the synthesis of a range of more elaborate molecules.

Furthermore, the development of robust and versatile synthetic methods is a continuous pursuit in organic chemistry. nih.gov Chiral alkyl halides are often employed as test substrates in the development of new synthetic methodologies that can later be applied to the synthesis of pharmaceutically relevant molecules.

Table 2: C-C Bond Forming Reactions with this compound

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Alkylation of Alkynides | Deprotonated alkyne (e.g., with n-butyllithium) | Substituted alkyne |

| Grignard Reaction | Magnesium metal, followed by an electrophile (e.g., CO2, aldehyde, ketone) organic-chemistry.org | Carboxylic acid, alcohol |

The ability to incorporate the chiral 3-methylhexyl fragment into a larger molecule with control over stereochemistry is a valuable tool for medicinal chemists in the optimization of lead compounds.

Development of Novel Synthetic Methodologies

The development of new synthetic methods that are efficient, selective, and tolerant of various functional groups is a major focus of modern organic chemistry research. ijrpr.com Unactivated secondary alkyl halides, such as this compound, present a greater challenge for some transformations compared to their primary or activated counterparts. mit.edu Consequently, they are often used as benchmark substrates to demonstrate the utility and scope of new catalytic systems.

Recent advances in transition-metal catalysis have led to the development of powerful methods for the cross-coupling of secondary alkyl halides. acs.orgacs.orgnih.gov For example, nickel- and palladium-catalyzed reactions have been developed that can effectively couple secondary alkyl bromides with a variety of partners, including organometallic reagents and even C-H bonds. acs.org While specific studies focusing on this compound are not extensively documented, its structure is representative of the type of substrate that these new methods are designed to handle.

Another area of intense research is the direct functionalization of C-H bonds. researchgate.netscience.gov Some methodologies involve the use of alkyl halides as coupling partners in C-H activation/functionalization reactions. researchgate.net These reactions offer a highly efficient way to construct complex molecules by avoiding the pre-functionalization of starting materials. This compound could serve as a potential coupling partner in such reactions, allowing for the direct alkylation of a C-H bond with the 3-methylhexyl group.

Table 3: Potential Applications in Novel Synthetic Methodologies

| Methodology | Description | Relevance of this compound |

|---|---|---|

| Cross-Coupling of Secondary Alkyl Halides | Transition-metal catalyzed reactions (e.g., Negishi, Suzuki-Miyaura) that can accommodate sterically hindered and unactivated secondary alkyl halides. mit.edu | A suitable substrate to test the efficacy of new catalysts for C(sp³)-C(sp³) and C(sp³)-C(sp²) bond formation. |

| Reductive Coupling | Electrochemical or photoredox-catalyzed methods for the cross-coupling of two electrophiles, such as two different alkyl halides. acs.org | Could be coupled with another alkyl halide to form a new C-C bond under mild conditions. |

| C-H Functionalization | Direct coupling of an alkyl halide with a C-H bond, often mediated by a transition metal catalyst. science.gov | Could serve as the alkylating agent to introduce the 3-methylhexyl group onto an unfunctionalized carbon center. |

The successful application of these advanced methodologies to substrates like this compound would demonstrate their broad utility and potential for the synthesis of complex, non-symmetrical molecules.

Utility in Ligand Synthesis for Asymmetric Catalysis

Asymmetric catalysis, which relies on the use of chiral catalysts to generate enantiomerically enriched products, is a cornerstone of modern synthetic chemistry. The performance of a chiral catalyst is largely dictated by the structure of its chiral ligand. nih.govjst.go.jpresearchgate.net The synthesis of novel chiral ligands is therefore a critical area of research. Chiral alkyl halides can be valuable starting materials for the synthesis of these ligands, allowing for the introduction of specific chiral steric and electronic features.

While direct examples of the use of this compound in the synthesis of a specific ligand are not readily found in the literature, its structure lends itself to incorporation into several important classes of chiral ligands, such as P-chiral phosphines and N-heterocyclic carbenes (NHCs). researchgate.netyork.ac.uksioc-journal.cnpitt.eduorganic-chemistry.orgacs.orgnih.gov

For instance, the Grignard reagent of this compound could be used to alkylate a suitable phosphorus precursor to generate a P-chiral phosphine (B1218219) ligand. jst.go.jp The 3-methylhexyl group would impart a specific steric environment around the metal center to which the ligand coordinates, potentially influencing the enantioselectivity of the catalyzed reaction. Similarly, the 3-methylhexyl group could be appended to the nitrogen atoms of an N-heterocyclic carbene precursor. york.ac.ukpitt.edunih.gov

Table 4: Potential Routes to Chiral Ligands from this compound

| Ligand Class | Synthetic Approach | Potential Impact of the 3-Methylhexyl Group |

|---|---|---|

| P-Chiral Phosphines | Nucleophilic substitution on a phosphorus electrophile with the Grignard reagent of this compound. researchgate.net | The chiral alkyl group would create a defined steric pocket around the metal center, influencing substrate approach and enantioselectivity. |

| N-Heterocyclic Carbenes (NHCs) | N-alkylation of an imidazole (B134444) or related heterocycle with this compound, followed by deprotonation. york.ac.ukorganic-chemistry.org | The steric bulk of the 3-methylhexyl group on the nitrogen atoms of the NHC would influence the coordination geometry and catalytic activity. |

| Chiral Amines/Amides | Nucleophilic substitution of the bromide with an amine or amide nitrogen. | Could be used as a chiral auxiliary or as a component of a larger ligand scaffold. |

The development of new chiral ligands with diverse steric and electronic properties is essential for expanding the scope of asymmetric catalysis. Chiral alkyl halides like this compound provide a means to introduce novel structural motifs into ligand design, potentially leading to catalysts with improved activity and selectivity.

Analytical Methodologies for Purity and Enantiomeric Determination

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of 1-Bromo-3-methylhexane, providing powerful tools for both separating the enantiomers and assessing chemical purity. Gas chromatography and high-performance liquid chromatography, particularly with chiral stationary phases, are indispensable in this regard.

Gas chromatography is a highly effective technique for separating volatile compounds like this compound. For the resolution of its enantiomers, chiral gas chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.

Cyclodextrin-based CSPs are particularly well-suited for the separation of chiral haloalkanes. These cyclic oligosaccharides have a chiral cavity into which one enantiomer may fit better than the other, leading to differential retention. Derivatized cyclodextrins, such as those with alkyl or acetyl groups, are commonly used to enhance enantioselectivity.

A typical GC method for the enantiomeric separation of this compound would involve a high-resolution capillary column coated with a cyclodextrin-based CSP. The separation is optimized by carefully controlling the temperature program and the carrier gas flow rate. While specific application data for this compound is not extensively published, a representative set of GC conditions can be extrapolated from the analysis of similar chiral bromoalkanes.

Table 1: Representative Gas Chromatography (GC) Conditions for Enantiomeric Separation of this compound

| Parameter | Value |

| Column | Fused silica (B1680970) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) coated with a derivatized β-cyclodextrin stationary phase |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial temperature of 60 °C, hold for 2 min, ramp to 150 °C at 2 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

Under such conditions, the two enantiomers of this compound would be expected to elute as two distinct, well-resolved peaks, allowing for the determination of their relative peak areas and thus the enantiomeric excess (e.e.) of the sample.

High-performance liquid chromatography offers a complementary approach to GC for the analysis of this compound. Chiral HPLC is a powerful tool for enantioseparation, particularly for compounds that may not be sufficiently volatile or thermally stable for GC.

For the separation of this compound enantiomers, polysaccharide-based chiral stationary phases are frequently employed. These CSPs, typically derivatives of cellulose (B213188) or amylose (B160209) coated onto a silica support, provide a chiral environment that leads to differential interactions with the enantiomers. The separation can be achieved in either normal-phase or reversed-phase mode, depending on the specific column and the solubility of the analyte.

In normal-phase chiral HPLC, a non-polar mobile phase, such as a mixture of hexane (B92381) and isopropanol, is used. This mode often provides excellent enantioselectivity for a wide range of compounds. In reversed-phase chiral HPLC, a polar mobile phase, such as a mixture of acetonitrile (B52724) and water, is used. This can be advantageous for compounds that are more soluble in polar solvents.

Table 2: Representative High-Performance Liquid Chromatography (HPLC) Conditions for Enantiomeric Separation of this compound

| Parameter | Value |

| Column | Chiral column with a polysaccharide-based stationary phase (e.g., cellulose or amylose derivative) on a silica support (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase (Normal-Phase) | Hexane/Isopropanol (e.g., 99:1 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) |

| Column Temperature | Ambient |

By carefully selecting the chiral stationary phase and optimizing the mobile phase composition, baseline separation of the (R)- and (S)-enantiomers of this compound can be achieved. This allows for their accurate quantification and the determination of enantiomeric purity.

Optical Rotation Measurement via Polarimetry

Polarimetry is a classical and direct method for determining the enantiomeric composition of a chiral substance. It measures the rotation of plane-polarized light as it passes through a solution of the sample. Enantiomers rotate plane-polarized light to an equal extent but in opposite directions.

The specific rotation, [α], is a characteristic physical property of a chiral compound and is defined as the observed rotation under specific conditions of concentration, path length, temperature, and wavelength of light (typically the sodium D-line at 589 nm).

The enantiomeric excess (e.e.) of a sample can be calculated from its observed specific rotation using the following formula:

e.e. (%) = ([α]observed / [α]max) x 100

where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.

Table 3: Principles of Polarimetry for Enantiomeric Determination

| Parameter | Description |

| Principle | Measurement of the rotation of plane-polarized light by a chiral compound in solution. |

| Instrumentation | Polarimeter |

| Light Source | Typically a sodium lamp (D-line, 589 nm) |

| Measurement | The observed angle of rotation (α) is measured. |

| Specific Rotation [α] | A standardized value calculated from the observed rotation, concentration, and path length. |

| Enantiomeric Excess (e.e.) | Determined by comparing the specific rotation of the sample to that of the pure enantiomer. |

Determination of Chemical Purity

GC-FID is highly sensitive to organic compounds and provides a response that is proportional to the mass of the analyte. For a purity assay, a non-chiral GC column, such as one with a polydimethylsiloxane (B3030410) stationary phase, is typically used. This allows for the separation of this compound from any non-chiral impurities based on their boiling points and polarities.

The chemical purity is determined by calculating the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram. For more accurate quantitative results, an internal standard method can be employed.

Table 4: Representative Gas Chromatography-Flame Ionization Detection (GC-FID) Conditions for Chemical Purity Determination of this compound

| Parameter | Value |

| Column | Fused silica capillary column (e.g., 30 m x 0.32 mm i.d., 0.5 µm film thickness) with a non-polar stationary phase (e.g., 5% phenyl-polydimethylsiloxane) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature of 50 °C, hold for 5 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This method provides a reliable assessment of the chemical purity of this compound, ensuring its suitability for its intended applications.

Q & A

Q. What are the recommended safety protocols for handling 1-bromo-3-methylhexane in laboratory settings?

- Methodological Answer : this compound is a flammable liquid requiring strict adherence to safety measures. Use explosion-proof equipment (e.g., ventilators, lighting) and non-sparking tools to prevent ignition . Store in tightly sealed containers away from heat sources, and ground all equipment to avoid static discharge . In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural validation. For example, H-NMR should show characteristic peaks: a triplet for the brominated CH group (~3.4 ppm) and a multiplet for the methyl branch (~1.4–1.6 ppm). High-resolution MS can confirm the molecular ion peak at m/z 179.10 (CHBr) . Cross-reference with databases like PubChem or EPA DSSTox for spectral matching .

Q. What solvent systems are optimal for reactions involving this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution reactions by stabilizing transition states. For radical-mediated processes, non-polar solvents like cyclohexane are preferred . Solubility data indicate moderate polarity compatibility; pre-test solubility using Hansen parameters (δ, δ, δ) to optimize reaction conditions .

Advanced Research Questions

Q. How can conflicting NMR data for this compound derivatives be resolved during synthetic optimization?

- Methodological Answer : Contradictions often arise from impurities or stereochemical variations. Perform column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate pure fractions . Use 2D-NMR (e.g., HSQC, COSY) to distinguish between diastereomers or regioisomers. If ambiguity persists, computational tools (e.g., ACD/Labs Percepta) can predict C shifts for comparison .

Q. What strategies minimize byproduct formation during alkylation reactions with this compound?

- Methodological Answer : Byproducts like 1-bromo-3-(bromomethyl)hexane may form via radical pathways. Suppress these by using radical inhibitors (e.g., TEMPO) or inert atmospheres (N/Ar). Monitor reaction progress with TLC or GC-MS to terminate at optimal conversion . For nucleophilic substitutions, increase reaction specificity by employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) .

Q. How does stereochemistry influence the reactivity of this compound in asymmetric synthesis?

- Methodological Answer : The chirality at C3 (if present) affects reaction pathways. For example, (3R)-3-bromohexane undergoes SN2 reactions with inversion, while steric hindrance in branched analogs may favor SN1 mechanisms. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysts (e.g., Pd-BINAP complexes) to control stereochemical outcomes .

Q. What advanced techniques validate the mechanistic pathway of this compound in cross-coupling reactions?

- Methodological Answer : Isotopic labeling (e.g., deuterium at the methyl branch) combined with kinetic isotope effects (KIE) can distinguish between concerted and stepwise mechanisms. For example, a KIE >1 suggests bond-breaking in the rate-determining step. Pair this with DFT calculations (e.g., Gaussian) to model transition states .

Methodological Resources

- Synthetic Route Design : Use AI-driven platforms (e.g., Reaxys, Pistachio) to predict feasible one-step syntheses and retrosynthetic pathways .

- Toxicity Assessment : Leverage EPA DSSTox for predictive toxicology data and regulatory compliance .

- Data Validation : Cross-check experimental results against CAS Common Chemistry and PubChem to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。